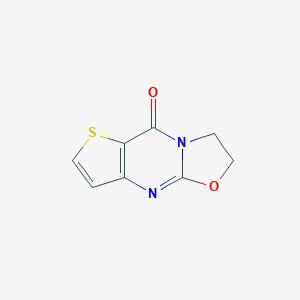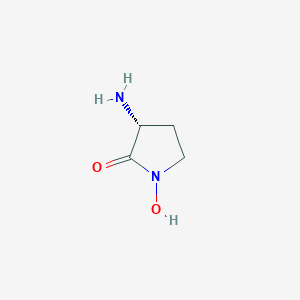
2-Iodobenzylzinc bromide
Descripción general
Descripción
2-Iodobenzylzinc bromide is a useful research compound. Its molecular formula is C7H6BrIZn and its molecular weight is 362.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
2-Hydroxy-5-nitrobenzyl bromide, a related compound, is effective for modifying tryptophan residues in membrane proteins, which aids in the separation of modified and unmodified molecules and allows for the bleaching of modified molecules. This application is significant in the study of membrane proteins (Sabés, Torres, Duñach, & Padrós, 1988).
I-125 and I-123 labelled iodobenzyl bromide, which is similar in structure to 2-Iodobenzylzinc bromide, has been used in a rapid, high-yielding process for radiolabelling biologically important molecules. This has potential applications in nuclear medicine and biochemical research (Wilson, Dannals, Ravert, Burns, & Wagner, 1986).
A study on a novel 1,2-migration of arylzincates bearing a leaving group at the benzylic position, including compounds like p-iodobenzyl derivatives, has shown potential applications in organic synthesis and catalysis, leading to functionalized p-substituted benzenes (Harada, Kaneko, Fujiwara, & Oku, 1998).
Modification of tryptophan residues in human haptoglobin type 2-1 with compounds like 2-hydroxy-5-nitrobenzyl bromide has been shown to significantly reduce interaction with hemoglobin and antibody binding, resulting in highly specific antibodies. This suggests potential applications in immunology and biochemistry (Katnik & Dobryszycka, 1978).
The chemistry of 2-hydroxy-5-nitrobenzyl bromide (HNB-Br) with tryptophan ethyl ester has revealed its potential as an environmental probe due to its hydrophobic affinity and specificity for tryptophan in proteins, indicating its utility in biochemical and environmental studies (Loudon & Koshland, 1970).
Safety and Hazards
2-Iodobenzylzinc bromide is classified as a flammable liquid (Category 2), and it’s harmful if swallowed (Acute Tox. 4 Oral). It causes serious eye irritation (Eye Irrit. 2) and may cause respiratory irritation. It’s also suspected of causing cancer (Carc. 2) . The safety data sheet recommends avoiding breathing dust/fume/gas/mist/vapors/spray and advises wearing protective gloves/clothing and eye/face protection .
Propiedades
IUPAC Name |
bromozinc(1+);1-iodo-2-methanidylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I.BrH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCPHMNGJRYJGT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1I.[Zn+]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrIZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)










![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)

![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)
